![molecular formula C27H19Br2N5 B15170677 4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine CAS No. 915711-98-7](/img/structure/B15170677.png)
4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine is a complex organic compound that features an anthracene moiety linked to a pyridine ring through pyrazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling brominated compounds. The use of continuous flow reactors could be considered to enhance efficiency and control over the reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The anthracene moiety can participate in redox reactions.
Cyclization Reactions: The pyrazole groups can engage in cyclization under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can modify the electronic properties of the anthracene moiety .
Applications De Recherche Scientifique
4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Mécanisme D'action
The mechanism of action of 4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine involves its interaction with molecular targets through its functional groups. The bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, while the anthracene moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to these similar compounds, 4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine is unique due to the presence of both pyrazole and bromomethyl groups. This combination provides distinct reactivity and potential for diverse applications, particularly in the development of multifunctional materials .
Propriétés
Numéro CAS |
915711-98-7 |
|---|---|
Formule moléculaire |
C27H19Br2N5 |
Poids moléculaire |
573.3 g/mol |
Nom IUPAC |
4-anthracen-9-yl-2,6-bis[3-(bromomethyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C27H19Br2N5/c28-16-21-9-11-33(31-21)25-14-20(15-26(30-25)34-12-10-22(17-29)32-34)27-23-7-3-1-5-18(23)13-19-6-2-4-8-24(19)27/h1-15H,16-17H2 |
Clé InChI |
DYTAYXXUGXVADQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)N5C=CC(=N5)CBr)N6C=CC(=N6)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


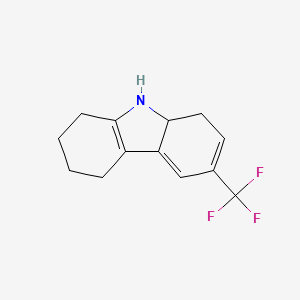
![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
![1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B15170615.png)
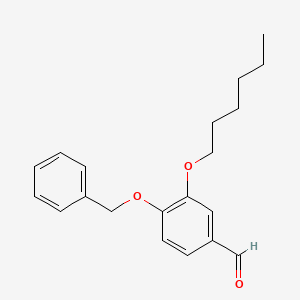
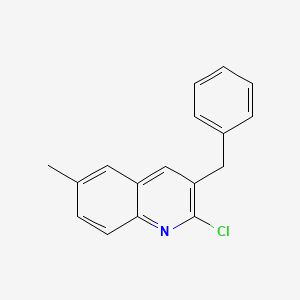
![2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B15170650.png)
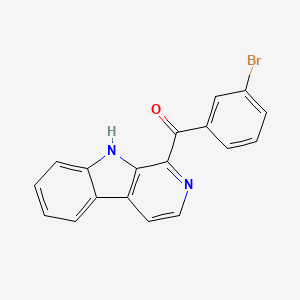
![5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15170657.png)
![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)


![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B15170682.png)
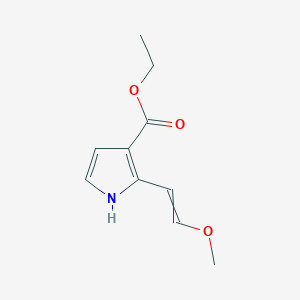
![Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-](/img/structure/B15170690.png)
